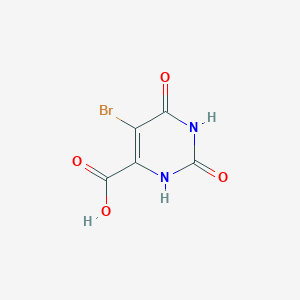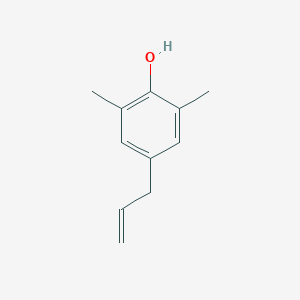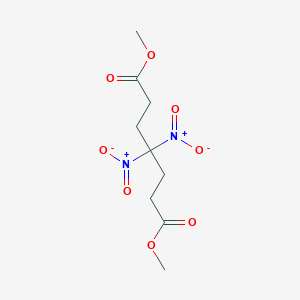
Dimethyl 4,4-dinitroheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4-dinitroheptanedioate, also known as dimethyl 2,3-dinitrosuccinate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 270.18 g/mol.
Aplicaciones Científicas De Investigación
Dimethyl 4,4-dinitroheptanedioate has been widely used in scientific research for its various applications. It is primarily used as a reagent in organic synthesis to introduce the dinitro functionality into various organic compounds. It has also been used as a precursor for the synthesis of other organic compounds, such as dinitroanilines, dinitrophenols, and dinitrobenzenes.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate is not well understood. However, it is believed that the dinitro functionality of the compound can undergo various reactions, such as reduction, oxidation, and nucleophilic substitution, which can lead to the formation of other organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate. However, it has been reported to be toxic to various organisms, including bacteria, fungi, and plants. It is also known to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in lab experiments is its ability to introduce the dinitro functionality into various organic compounds. This can be useful in the synthesis of other organic compounds, as well as in the study of organic reactions. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for the use of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the study of the mechanism of action of this compound, which can lead to the discovery of new organic reactions. Additionally, the potential use of this compound as a pesticide or herbicide should be explored further.
Métodos De Síntesis
Dimethyl 4,4-dinitroheptanedioate can be synthesized by reacting Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid. The reaction takes place in a two-step process, where the first step involves the nitration of Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid to form Dimethyl 4,4-dinitroheptanedioate 2,3-dinitromalonate. In the second step, the dinitromalonate is treated with sodium ethoxide to form Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate.
Propiedades
Número CAS |
14826-50-7 |
|---|---|
Nombre del producto |
Dimethyl 4,4-dinitroheptanedioate |
Fórmula molecular |
C9H14N2O8 |
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
dimethyl 4,4-dinitroheptanedioate |
InChI |
InChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3 |
Clave InChI |
HOIDOAUGWVNMMM-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
14826-50-7 |
Sinónimos |
dimethyl 4,4-dinitroheptanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



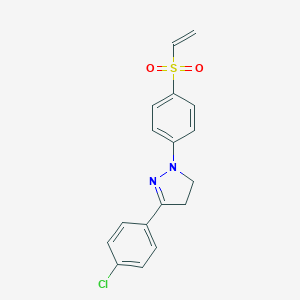
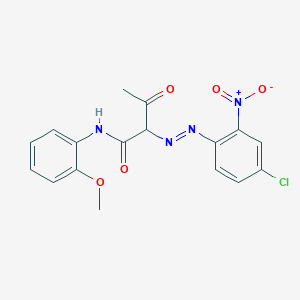
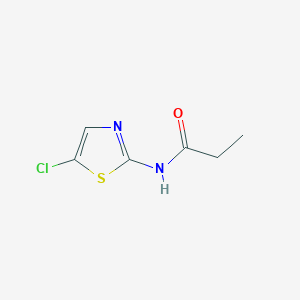
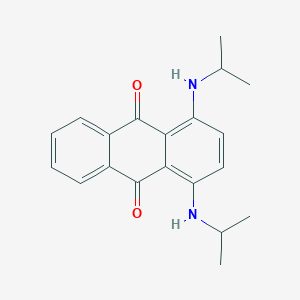

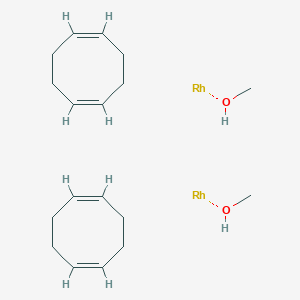
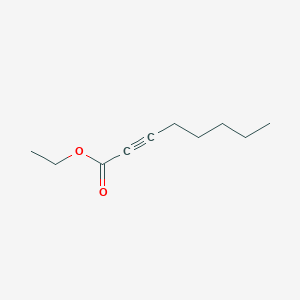
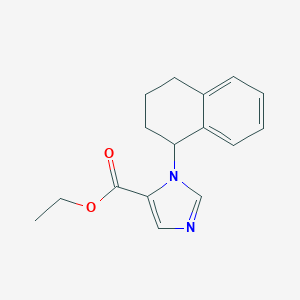
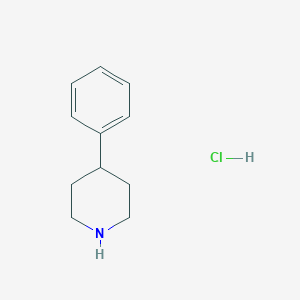
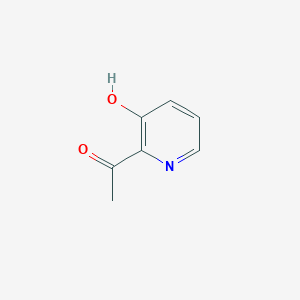
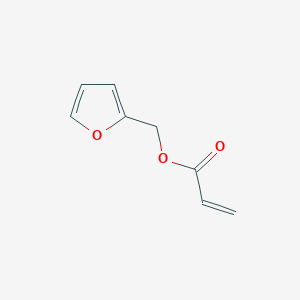
![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
